molecular formula C12H12N2O2S B13525425 Ethyl 5-(phenylamino)thiazole-4-carboxylate

Ethyl 5-(phenylamino)thiazole-4-carboxylate

Cat. No.: B13525425
M. Wt: 248.30 g/mol
InChI Key: PFSGLTHFUBKUOY-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylamino)thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a phenylamino substituent at the 5-position and an ethyl ester group at the 4-position of the thiazole ring. Its synthesis typically involves multi-step reactions, such as the condensation of ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate with acylating agents (e.g., 4-methylbenzoyl chloride) in pyridine under reflux, followed by purification via column chromatography . Key spectral data include $ ^1H $-NMR signals at δ 11.58 (s, 1H, NH), 7.89–7.08 (aromatic protons), and 4.49 (q, 2H, ester CH$_2$) .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 5-anilino-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-11(17-8-13-10)14-9-6-4-3-5-7-9/h3-8,14H,2H2,1H3

InChI Key

PFSGLTHFUBKUOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(phenylamino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

LDA-Mediated Alkylation for Derivatives

For functionalized analogs, lithium diisopropylamide (LDA) is used to deprotonate intermediates before alkylation:

  • Reagents : LDA, aldehydes (e.g., acetaldehyde), MnO₂.

  • Conditions : −78°C, THF solvent.

  • Outcome : Formation of 5-substituted thiazole derivatives via oxidation of intermediate alcohols .

This method enables the introduction of alkyl or acyl groups at the 5-position, expanding the compound’s structural diversity for biological screening.

General Procedure for Phenylcarbamoyl Derivatives

A regioselective synthesis involves:

  • Reagents : K₂CO₃, DMF, ethyl isocyanoacetate, methyl-2-oxo-2-(amino)ethanedithioates.

  • Conditions : Ice bath, room temperature, ethyl acetate/hexane chromatography.

  • Yield : 80% for ethyl 5-(phenylcarbamoyl)thiazole-4-carboxylate (8a) .

This approach highlights the use of K₂CO₃ as a base in DMF to facilitate nucleophilic attack by the thiazole ring, forming the desired carboxylate ester.

Structural Transformations

Key transformations include:

  • Acetylation : LDA-mediated alkylation followed by MnO₂ oxidation to introduce ketone groups .

  • Friedel–Crafts Acylation : Used to functionalize thiazole derivatives with acyl groups .

  • Hydrolysis : Conversion of enaminones to pyrimidines via microwave-assisted reactions with phenylguanidines .

These steps demonstrate the compound’s utility as a precursor for more complex heterocycles.

Research Findings

Scientific Research Applications

While there is no information about the applications of "Ethyl 5-(phenylamino)thiazole-4-carboxylate" specifically, search results provide information on the uses of related thiazole derivatives.

Antimicrobial Activity:

  • Thiazole derivatives have demonstrated effectiveness against various bacteria, including both gram-positive and gram-negative strains such as B. subtilis, S. aureus, and E. coli . This suggests their potential in treating skin and soft tissue infections, as well as urinary tract infections .
  • Specific derivatives have shown promise against C. albicans, indicating their potential use in treating vaginal infections .
  • Thiazole derivatives with electron-withdrawing groups exhibit potent antibacterial activity, even surpassing that of chloramphenicol in some cases . They are effective against Staphylococcus aureus and Streptococcus pyogenes, suggesting applications in treating dermatological disorders like abscesses, furuncles, and acne, as well as ailments like pharyngitis, tonsillitis, scarlet fever, and rheumatic fever .

Anticancer Activity:

  • Certain thiadiazole–imidazole derivatives, along with some thiazole derivatives, have been evaluated for anticancer activity against liver carcinoma cell lines, showing moderate to high activity compared to doxorubicin .
  • novel series of acylhydrazones bearing a 1,4-phenylene-bisthiazole scaffold was designed based on an analysis of structures known to possess anti-Candida .
  • 2-Hydrazinyl thiazole compounds can be used to synthesize thiazolyl Schiff bases, which have demonstrated activity against hepatocellular carcinoma .
  • certain 2-aminothiazole derivatives have shown potent cytotoxicity against human liver hepatocellular carcinoma cells and mammalian cells .
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly .

Anticonvulsant Action:

  • Certain thiazole derivatives have demonstrated strong anticonvulsant action, with effects comparable to or higher than the reference drug sodium valproate .
  • Thiazole-linked (arylalkyl) azoles have shown anti-MES and anti-scPTZ responses .

Comparison with Similar Compounds

Analogs with Substituted Phenylamino Groups

Modifications to the phenylamino moiety significantly alter physicochemical and biological properties:

Compound Name Substituent on Phenyl Melting Point (°C) Key Spectral Features ($ ^1H $-NMR, δ ppm) Biological Activity Source
Ethyl 5-[(4-methylphenyl)amino]thiazole-4-carboxylate 4-CH$_3$ Not reported Similar aromatic signals, additional CH$_3$ at 2.44 ppm Not reported
Ethyl 5-[(4-nitrophenyl)amino]thiazole-4-carboxylate 4-NO$_2$ 206–208 Downfield shift for nitro group protons (~8.0 ppm) Potential antiproliferative activity (inferred from SAR studies)
Ethyl 5-[(2-chlorophenyl)amino]thiazole-4-carboxylate 2-Cl Not reported Deshielded aromatic protons due to Cl Antioxidant/antiproliferative (analogous to pyrazole amides)

Key Observations :

  • Electron-withdrawing groups (e.g., NO$_2$) increase melting points and may enhance biological activity due to improved binding affinity .

Thiazole Esters with Varied Substituents

Substituents on the thiazole ring influence electronic and steric properties:

Compound Name Substituent at Thiazole 5-Position Density (g/cm³) Boiling Point (°C) Crystal Structure Features Source
Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate CF$_3$ 1.407 264.2 Coplanar thiazole and phenyl rings (dihedral angle: 5.15°)
Ethyl 4-methylthiazole-5-carboxylate CH$_3$ Not reported Not reported Non-coplanar ester and methyl groups
Ethyl 5-(tert-butylamino)thiazole-4-carboxylate tert-butylamino Not reported Not reported Bulky tert-butyl group induces steric hindrance

Key Observations :

  • Trifluoromethyl groups enhance thermal stability and acidity (pKa ~ -1.95) due to strong electron-withdrawing effects .

Heterocyclic Derivatives with Similar Functionalization

Comparisons with non-thiazole heterocycles highlight scaffold-specific effects:

Compound Name Core Heterocycle Key Functional Groups Biological Activity Source
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Isoxazole Methyl, phenyl, ester Anticonvulsant, antibacterial
Methyl 5-(phenylamino)-3-(3,4,5-trimethoxybenzamido)-1H-pyrazole-4-carboxylate Pyrazole Trimethoxybenzamido, ester Antiproliferative, antioxidant

Key Observations :

  • Thiazoles generally exhibit higher metabolic stability compared to isoxazoles due to sulfur’s lower electronegativity .
  • Pyrazole derivatives with amide linkages (e.g., compound 14 in ) show enhanced antiproliferative activity, suggesting the importance of hydrogen-bonding motifs .

Biological Activity

Ethyl 5-(phenylamino)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies that evaluate its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its versatile biological activity. The synthesis of this compound typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with phenylamine derivatives, leading to various substitutions that can enhance its biological properties.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted that derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various bacterial strains, including Bacillus subtilis and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
4eBacillus subtilis8
4fAspergillus niger16
This compoundE. coli32

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cell lines by inhibiting specific pathways involved in cell survival. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and A-431, with IC50 values often less than those of standard chemotherapeutic agents like doxorubicin .

Case Study:
In a comparative study involving several thiazole derivatives, this compound was found to exhibit significant inhibition of cell proliferation in colorectal cancer cells, triggering apoptosis through the activation of the intrinsic pathway involving Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. SAR studies indicate that:

  • Substituents on the phenyl ring : Electron-withdrawing groups enhance cytotoxicity.
  • Positioning of functional groups : The presence of specific groups at the 2 and 4 positions on the thiazole ring is crucial for maintaining activity against targeted pathogens or cancer cells .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(phenylamino)thiazole-4-carboxylate, and how are yields optimized?

The compound is synthesized via a multi-step pathway. A common method involves:

  • Step 1 : Reacting ethyl 2-amino-2-cyanoacetate with phenylisothiocyanate in THF under reflux to form ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate (52% yield after silica gel chromatography) .
  • Step 2 : Functionalizing the amino group via coupling reactions (e.g., with 4-methylbenzoyl chloride in pyridine) to yield derivatives (56% yield) . Optimization strategies include using anhydrous solvents, controlled reflux times, and purification via column chromatography with eluents like 5% MeOH in DCM.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Key signals include aromatic protons (δ 7.50–6.70 ppm), ester groups (q, J = 7.1 Hz at δ 4.21), and NH resonances (broad singlet at δ 9.56) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for structure refinement .

Advanced Research Questions

Q. How can computational methods predict the reactivity and non-covalent interactions of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Non-Covalent Interaction (NCI) Analysis : Use NCIPLOT to visualize weak interactions (e.g., π-π stacking, hydrogen bonds) via reduced density gradient (RDG) isosurfaces .
  • Retrosynthetic Planning : AI tools like Pistachio or Reaxys databases propose feasible synthetic routes based on known reaction templates .

Q. What strategies address contradictions in reported biological activities of thiazole derivatives?

  • Comparative SAR Studies : Systematically modify substituents (e.g., replacing phenyl with thiophene or nitro groups) and evaluate antimicrobial or anticancer activity .
  • Dose-Response Analysis : Use IC₅₀ values to quantify potency variations across cell lines (e.g., A549 lung adenocarcinoma vs. bacterial strains) .
  • Crystallographic Validation : Correlate bioactivity with structural features (e.g., planarity of the thiazole ring, hydrogen-bond donor capacity) .

Q. How can reaction mechanisms for thiazole functionalization be elucidated under varying conditions?

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates.
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled reagents to trace pathways (e.g., thiourea incorporation into the thiazole ring) .
  • Catalytic Screening : Test Pd/C or Pt/C under H-Cube hydrogenation conditions to optimize reduction steps (e.g., nitro to amino groups) .

Methodological Considerations

Q. What experimental designs minimize byproduct formation during thiazole ring closure?

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency .
  • Acid Catalysis : Add glacial acetic acid to promote cyclization in ethanol reflux .
  • Temperature Control : Maintain reflux at 60–80°C to avoid decomposition .

Q. How are crystallographic data analyzed to resolve structural ambiguities in thiazole derivatives?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, N–H···S) using CrystalExplorer .
  • Twinned Data Refinement : Apply SHELXL for high-resolution or twinned datasets in space groups like P2₁/c .

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